L-655708

Descripción general

Descripción

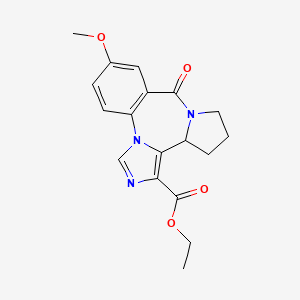

[3H]L655708: es un fármaco nootrópico desarrollado por Merck, Sharp and Dohme en 1996. Actúa como un agonista inverso selectivo de subtipo en el subtipo alfa 5 del sitio de unión de benzodiacepina en el receptor de ácido gamma-aminobutírico tipo A . Este compuesto es conocido por su capacidad de mejorar el rendimiento cognitivo sin producir convulsiones, lo que lo convierte en una herramienta valiosa en la investigación en neurociencia .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de [3H]L655708 implica la formación de (S)-11,12,13,13a-tetrahidro-7-metoxi-9-oxo-9H-imidazo[1,5-a]pirrolo[2,1-c][1,4]benzodiazepina-1-carboxilato de etilo. Las condiciones de reacción típicamente incluyen el uso de solventes orgánicos como dimetilsulfóxido y catalizadores específicos para facilitar la formación del producto deseado .

Métodos de producción industrial: La producción industrial de [3H]L655708 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y estrictas medidas de control de calidad para garantizar la consistencia y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: [3H]L655708 se somete a diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales dentro del compuesto.

Sustitución: Las reacciones de sustitución son comunes, donde átomos o grupos específicos dentro de la molécula se reemplazan por otros.

Reactivos y condiciones comunes:

Oxidación: Los oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de boro y sodio.

Sustitución: Las condiciones varían según el sustituyente, pero los reactivos comunes incluyen halógenos y nucleófilos.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados de carboxilato, mientras que la reducción puede producir varios alcoholes y aminas .

Aplicaciones Científicas De Investigación

Química: En química, [3H]L655708 se utiliza como compuesto de referencia para estudiar las propiedades y reacciones de los derivados de benzodiazepina .

Biología: En la investigación biológica, se emplea para investigar el papel de los receptores de ácido gamma-aminobutírico tipo A en las funciones cognitivas y la memoria .

Medicina: En medicina, [3H]L655708 se explora por sus posibles aplicaciones terapéuticas en el tratamiento de déficits cognitivos y enfermedades neurodegenerativas .

Industria: En la industria farmacéutica, sirve como compuesto líder para el desarrollo de nuevos fármacos dirigidos a los receptores de ácido gamma-aminobutírico tipo A .

Mecanismo De Acción

[3H]L655708 actúa como un agonista inverso en el subtipo alfa 5 del sitio de unión de benzodiacepina en el receptor de ácido gamma-aminobutírico tipo A . Al unirse a este sitio, modula la actividad del receptor, lo que lleva a un mayor rendimiento cognitivo. La selectividad del compuesto para el subtipo alfa 5 se debe a su mayor afinidad de unión por este subtipo de receptor .

Comparación Con Compuestos Similares

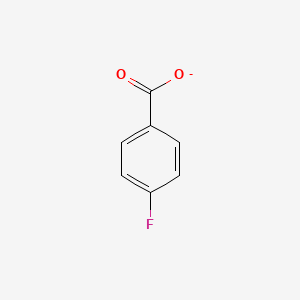

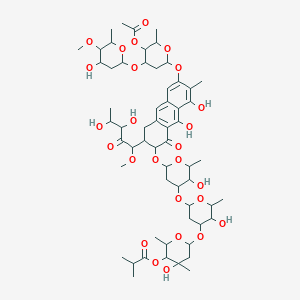

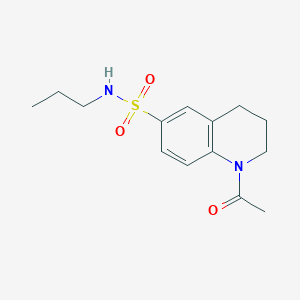

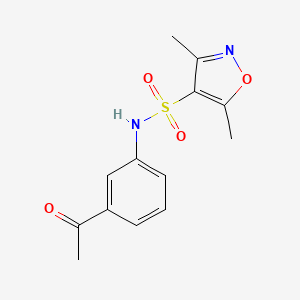

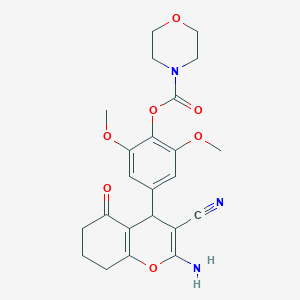

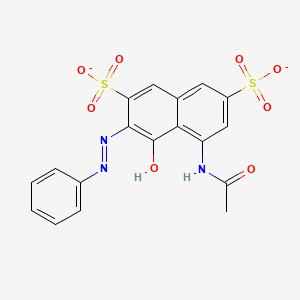

Compuestos similares:

Singularidad: [3H]L655708 es único en su capacidad de mejorar el rendimiento cognitivo sin producir convulsiones, un efecto secundario común de los agonistas inversos no selectivos . Su alta selectividad para el subtipo alfa 5 lo convierte en una herramienta valiosa para estudiar el papel de este receptor en las funciones cognitivas .

Propiedades

IUPAC Name |

ethyl 15-methoxy-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-3-25-18(23)15-16-14-5-4-8-20(14)17(22)12-9-11(24-2)6-7-13(12)21(16)10-19-15/h6-7,9-10,14H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYOQIXTECBVBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C3CCCN3C(=O)C4=C(N2C=N1)C=CC(=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron](/img/structure/B1226597.png)

![N-(4-chlorophenyl)-5-methyl-3-(phenylmethyl)-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1226600.png)

![Ethyl 3-(2-chlorophenyl)-3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]propanoate](/img/structure/B1226601.png)

![N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B1226602.png)

![3,7-Dimethyl-2-(methylthio)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1226604.png)

![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B1226606.png)

![4-Nitrobenzoic acid (3,3,7,8-tetramethyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-7-ium-9-yl) ester](/img/structure/B1226610.png)

![1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-3-[3-(dimethylamino)propyl]-1-ethylthiourea](/img/structure/B1226618.png)